8-Ureidoquinoline
Description
Contextualization of Quinoline (B57606) and Urea (B33335) Moieties in Contemporary Chemical Research
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. orientjchem.orgnih.gov First isolated from coal tar in 1834, its derivatives are integral to numerous natural products, most notably Cinchona alkaloids like quinine, and a wide array of pharmacologically active substances. nih.govnih.govwikipedia.org The quinoline core is a cornerstone in the development of drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. orientjchem.orgnih.govresearchgate.net Its versatility allows for extensive functionalization, enabling the fine-tuning of its biological and physical properties. orientjchem.org
The urea functionality, -(NH)-(C=O)-(NH)-, plays a crucial role in modern drug design. nih.gov Since the landmark synthesis of urea by Friedrich Wöhler in 1828, which marked a pivotal moment in the history of organic chemistry, urea and its derivatives have been recognized for their unique chemical properties. nih.gov The urea group's capacity to form stable, multiple hydrogen bonds with biological targets like proteins and receptors is a key feature exploited in medicinal chemistry. nih.gov This interaction capability is instrumental in modulating drug potency and selectivity, leading to the incorporation of the urea substructure in a wide range of approved drugs and clinical candidates, including anticancer and anti-infective agents. nih.govresearchgate.net
Rationale for Dedicated Research on 8-Ureidoquinoline's Fundamental Chemistry
The rationale for investigating the fundamental chemistry of this compound stems from the strategic combination of the well-established quinoline and urea scaffolds. The resulting hybrid molecule presents a unique chemical architecture with the potential for novel properties and applications. Research into related 8-substituted quinoline derivatives, such as 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124), has demonstrated their utility as potent metal ion chelators and fluorescent chemosensors. rroij.comscispace.commdpi.com Furthermore, amido and ureido-quinoline derivatives have shown notable biological activities. conicet.gov.ar
By covalently linking the urea moiety to the 8-position of the quinoline ring, researchers aim to create a scaffold that not only combines the pharmacophoric potential of both groups but may also exhibit unique conformational and electronic properties. The urea group can influence the chelating ability of the quinoline nitrogen and may participate in additional hydrogen bonding interactions, potentially leading to new applications in supramolecular chemistry, sensor technology, and drug design.
Historical Overview of Relevant Chemical Scaffolds and Precursors
The history of this compound is intrinsically linked to the development and understanding of its precursors, primarily quinoline and its direct antecedent, 8-aminoquinoline.
Quinoline: Friedlieb Ferdinand Runge first extracted quinoline from coal tar in 1834. nih.govwikipedia.org However, its structure was confirmed later through various synthetic methods that became classics in organic chemistry. These methods allowed for the preparation of a wide range of substituted quinolines, which was crucial for systematic studies of their properties. nih.govjptcp.com
| Quinoline Synthesis | Inventor(s) | Year | Description |
| Skraup Synthesis | Zdenko Hans Skraup | 1880 | Aniline (B41778) is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. iipseries.org |
| Friedländer Synthesis | Paul Friedländer | 1882 | Involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.goviipseries.org |
| Conrad-Limpach Synthesis | Max Conrad & Leonhard Limpach | 1887 | The reaction of anilines with β-ketoesters, which can yield 4-hydroxyquinolines. iipseries.orgmdpi.com |
| Combes Synthesis | Combes | 1888 | Aniline is condensed with a β-diketone, followed by acid-catalyzed cyclization to form a substituted quinoline. iipseries.org |
| Gould-Jacobs Reaction | R. Gordon Gould & Walter A. Jacobs | 1939 | Starts from an aniline and ethyl ethoxymethylenemalonate, proceeding through thermal cyclization to form 4-hydroxyquinoline (B1666331) derivatives. mdpi.com |
8-Aminoquinoline: This key precursor is typically synthesized by the nitration of quinoline, which produces a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. The 8-nitro isomer is separated and subsequently reduced to yield 8-aminoquinoline. wikipedia.org An alternative route is the direct amination of 8-chloroquinoline. wikipedia.org The synthesis of this compound itself proceeds from 8-aminoquinoline, typically through a reaction with an isocyanate or a similar reagent that introduces the ureido group.
Scope and Objectives of Academic Inquiry into this compound
Academic research into the this compound scaffold is guided by several clear objectives aimed at fully characterizing its chemical nature and exploring its potential utility. medicineslearningportal.orgopen.eduscribbr.com
Primary Objectives:
Synthetic Methodology: To develop and optimize efficient, high-yield synthetic routes to this compound and its derivatives from readily available starting materials like 8-aminoquinoline. arkat-usa.orgresearchgate.net
Physicochemical Characterization: To thoroughly investigate the fundamental physical and chemical properties of the scaffold, including its solubility, stability, and electronic characteristics. nih.gov This involves detailed spectroscopic and crystallographic analysis to understand its three-dimensional structure and conformational preferences.
Coordination Chemistry: To explore the metal ion chelating properties of this compound, building upon the known behavior of other 8-substituted quinolines, and to characterize the resulting metal complexes. rroij.commdpi.com
Exploration of Reactivity: To study the reactivity of the scaffold, including the chemical transformations of the urea and quinoline moieties, to create a library of novel derivatives for further investigation.
By systematically addressing these objectives, the scientific community aims to establish a comprehensive understanding of the this compound scaffold, paving the way for its potential application in materials science, analytical chemistry, and medicinal chemistry. scribbr.comresearcher.life
Compound Data
| Compound Name |
| 8-Aminoquinoline |
| 8-Chloroquinoline |
| 8-Hydroxyquinoline |
| 8-Nitroquinoline |
| This compound |
| Quinine |
| Urea |
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | quinolin-8-ylurea |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| CAS Number | 32451-61-9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 68 Ų |
| XLogP3 | 1.6 |
| Data sourced from PubChem CID 122886. |
Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H3,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOPVQJLNAVEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)N)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186189 | |
| Record name | 8-Ureidoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32451-61-9 | |
| Record name | 8-Ureidoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Ureidoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-UREIDOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I0WN65NDK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of 8 Ureidoquinoline
Classical Approaches to the Synthesis of 8-Ureidoquinoline and its Core Structure
Traditional methods for synthesizing the quinoline (B57606) core and subsequently introducing the ureido group have been well-established for many years. These methods often involve multi-step processes and can require harsh reaction conditions.
Stepwise Synthesis from Precursors
The most direct classical approach to this compound involves a stepwise synthesis starting from 8-aminoquinoline (B160924). wikipedia.org This precursor is readily synthesized through methods such as the nitration of quinoline to produce a mixture of 5- and 8-nitroquinolines, followed by separation and reduction of the 8-nitro isomer. wikipedia.org
Once 8-aminoquinoline is obtained, the ureido moiety can be introduced. A common method involves the reaction of 8-aminoquinoline with an isocyanate. doi.org Alternatively, 8-aminoquinoline can be reacted with a reagent like 2,2,2-trichloroethyl carbonochloridate (B8618190) to form a carbamate (B1207046) intermediate. nih.govamegroups.cn This intermediate is then reacted with an amine, such as tryptamine, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the final this compound derivative. nih.govamegroups.cn
Another approach involves the reaction of 3-aminoquinoline-2,4-diones with nitrourea (B1361781) in dioxane, which can yield 3-ureidoquinoline-2,4-diones or their cyclic isomers, imidazo[4,5-c]quinoline-2,4-diones. upce.cz
Condensation and Cyclization Reactions
The synthesis of the quinoline core itself relies on several classical named reactions involving condensation and cyclization. These methods build the quinoline ring system from simpler acyclic or aromatic precursors. While not directly producing this compound, they are fundamental to obtaining the necessary quinoline-based starting materials.
Key classical methods for quinoline synthesis include:
Skraup Synthesis : This reaction involves the condensation of an aromatic amine, such as aniline (B41778), with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com Dehydration of glycerol to acrolein is the initial step, followed by addition of the aniline and subsequent cyclization and oxidation to form the quinoline ring. pharmaguideline.com This method can be adapted to produce substituted quinolines by using substituted anilines. pharmaguideline.com An optimized Skraup reaction for 8-hydroxyquinoline (B1678124) synthesis from ortho-aminophenol and glycerin uses anhydrous cupric sulfate (B86663) and calcium oxide to improve efficiency. google.com
Combes Synthesis : This method produces 2,4-disubstituted quinolines through the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization. iipseries.org
Friedländer Synthesis : This is an aldol (B89426) condensation type reaction where an o-amino aryl aldehyde or ketone reacts with a ketone containing an α-methylene group in the presence of a base to form a quinoline derivative. iipseries.orgpharmaguideline.com
Pfitzinger Synthesis : This reaction synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. iipseries.orgpharmaguideline.com
Doebner-von Miller Reaction : This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds.
These condensation and cyclization reactions are pivotal for creating the foundational quinoline structure, which can then be functionalized at the 8-position to introduce the ureido group.
Modern and Green Synthetic Routes
In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and versatile synthetic methods. These modern routes often offer advantages such as shorter reaction times, milder conditions, and higher yields compared to classical approaches.
Catalytic Synthetic Methods
Catalytic methods have emerged as powerful tools in organic synthesis, and the preparation of quinoline and urea (B33335) derivatives is no exception. These methods often employ transition metal catalysts to facilitate reactions with high efficiency and selectivity.
For instance, copper-catalyzed tandem reactions involving Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by amination and intramolecular cyclization, provide a regioselective synthesis of substituted quinolines. rsc.org Palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, arylboronic acids, and ketones have also been developed for the synthesis of poly-substituted quinolines. rsc.org
In the context of urea synthesis, catalytic methods are also prominent. While not specific to this compound, these general methods can be adapted. For example, the synthesis of non-symmetrical ureas can be achieved from tert-butoxycarbonyl protected amines in a continuous-flow system, which allows for short reaction times under mild conditions. acs.orgacs.org The development of catalytic methods for the synthesis of β-(hetero)arylethylamines, which are important pharmaceutical scaffolds, also highlights the trend towards innovative and modular synthetic strategies. nih.gov Furthermore, cobalt-catalyzed reactions have been used to create novel 8-membered ring compounds, demonstrating the power of metalloradical catalysis in synthesizing complex cyclic structures. uva.nlnih.gov
Microwave-Assisted Synthesis of Quinoline Derivatives
Microwave-assisted synthesis has gained traction as a green chemistry technique that can significantly reduce reaction times and, in some cases, improve yields. nih.govbenthamdirect.comresearchgate.net This method has been successfully applied to various steps in the synthesis of quinoline derivatives.
For example, the Skraup synthesis of 7-amino-8-methylquinoline has been performed using microwave irradiation, leading to a substantial decrease in reaction time compared to conventional heating. nih.gov Microwave irradiation has also been used for the rapid and efficient synthesis of quinoline-4-carboxylic acids from isatins and ketones. tandfonline.com Furthermore, a one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been achieved using microwave irradiation. acs.org
The application of microwave assistance extends to the synthesis of various quinoline-based heterocyclic hybrids, often proceeding in shorter timeframes and with operational simplicity. researchgate.netacs.org
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including enhanced safety, scalability, and process control. thieme-connect.com This technology is increasingly being applied to the synthesis of ureas and quinoline derivatives.
A continuous-flow system using two sequential microreactors has been developed for the synthesis of non-symmetrically substituted ureas from tert-butoxycarbonyl protected amines, achieving short reaction times under mild conditions. acs.orgacs.orgresearchgate.net Another continuous flow method for synthesizing non-symmetrical ureas utilizes carbon dioxide as a C1 building block through a Staudinger/aza-Wittig reaction sequence. vapourtec.com
In the realm of quinoline synthesis, a continuous photochemical process has been developed that produces a range of quinoline products through an alkene isomerization and cyclocondensation cascade. ucd.ievapourtec.comresearchgate.netucd.iethieme-connect.de This method demonstrates high productivity and can be coupled with a subsequent hydrogenation reaction in a "telescoped" flow process to generate tetrahydroquinolines. ucd.ievapourtec.comucd.ie
The following table provides a summary of representative synthetic methods for the quinoline core:
| Method | Precursors | Key Reagents/Conditions | Product Type |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent | Quinoline |
| Combes Synthesis | Aniline, β-Diketone | Acid catalyst | 2,4-Disubstituted quinoline |
| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone, Ketone with α-methylene | Base | Substituted quinoline |
| Pfitzinger Synthesis | Isatin, Carbonyl compound | Base | Quinoline-4-carboxylic acid |
| Microwave-Assisted Synthesis | Various | Microwave irradiation | Quinoline derivatives |
| Flow Chemistry | Amino-enones | Photochemical reactor, LED | Quinoline derivatives |
Atom-Economical and Sustainable Synthesis Strategies
In recent years, the principles of green chemistry have guided the development of synthetic routes that are both efficient and environmentally benign. Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry, emphasizing the maximization of atoms from reactants that are incorporated into the final product. acs.org
A notable example of a sustainable approach to ureidoquinoline synthesis is the copper-catalyzed preparation of quinolin-2-yl substituted ureas in water. acs.org This method avoids the use of toxic reagents, strong bases, and volatile organic solvents. acs.org The reaction of quinoline N-oxide with dicyclohexylcarbodiimide (B1669883) in the presence of a copper sulfate catalyst in water at 60 °C provides the desired ureidoquinoline with 100% atom economy and in high yields. acs.org A key advantage of this process is the straightforward isolation of the product by simple filtration and washing with ethanol, which is particularly beneficial for large-scale synthesis. acs.org The proposed mechanism involves a [3+2] cycloaddition between the quinoline N-oxide and the carbodiimide, followed by a copper-mediated intramolecular rearrangement and subsequent rearomatization to yield the stable ureidoquinoline product. acs.org
Furthermore, the use of C-H activation strategies represents a powerful tool for atom-economical synthesis. csic.esresearchgate.netchim.it These methods avoid the need for pre-functionalized substrates, thereby reducing the number of synthetic steps and the generation of waste. snnu.edu.cn Transition-metal-catalyzed C-H activation can be employed for the direct functionalization of the quinoline core, which is a more sustainable alternative to classical cross-coupling reactions requiring organometallic reagents. csic.esresearchgate.net
Synthesis of Functionalized this compound Derivatives
N-Substitution of the Urea Moiety
The urea moiety of this compound is a key site for derivatization, allowing for the modulation of the compound's physicochemical and biological properties. N-substitution can be achieved through various methods, often involving the reaction of 8-aminoquinoline with an appropriate isocyanate or by using phosgene-free methodologies.
The synthesis of N-aryl or N-alkyl-N'-(quinolin-8-yl)ureas can be accomplished by reacting 8-aminoquinoline with a corresponding aryl or alkyl isocyanate. This reaction is typically straightforward and provides the desired disubstituted ureas in good yields. Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be employed. wikipedia.org The reaction of an amine with CDI generates a carbamoylimidazole intermediate, which can then react with 8-aminoquinoline to form the unsymmetrical urea. wikipedia.org
Modern synthetic approaches also include metal-free methods. For instance, the reaction of arylamines with CO2 in the presence of an organic base can generate a carbamic acid intermediate, which upon dehydration yields an isocyanate that can be trapped with 8-aminoquinoline. nih.gov
Below is a table summarizing various synthetic approaches for N-substituted ureas:
| Reagent/Catalyst | Description | Advantages |
| Isocyanates | Direct reaction with 8-aminoquinoline. | High yields, straightforward procedure. |
| N,N'-Carbonyldiimidazole (CDI) | Phosgene substitute for safer synthesis. wikipedia.org | Avoids toxic phosgene, crystalline solid. wikipedia.org |
| CO2 / Organic Base | Metal-free synthesis of isocyanates from arylamines. nih.gov | Utilizes CO2 as a C1 building block. nih.gov |
| Ruthenium Pincer Complexes | Catalytic synthesis from methanol (B129727) and amines. | Highly atom-economical, produces H2 as byproduct. nih.gov |
Substitution on the Quinoline Ring System (e.g., C-2, C-4, C-7)
Functionalization of the quinoline ring at specific positions such as C-2, C-4, and C-7 allows for the fine-tuning of the molecule's properties.
C-2 Substitution: The C-2 position of the quinoline ring can be functionalized through methods such as N-oxide chemistry. researchgate.net The quinoline N-oxide can be activated, facilitating nucleophilic attack at the C-2 position. For example, the reaction of a quinoline N-oxide with benzonitrile (B105546) in the presence of a strong acid can lead to the formation of an N-(quinolin-2-yl)benzamide. researchgate.net Palladium-catalyzed cross-coupling reactions are also a powerful tool for introducing aryl groups at the C-2 position. rsc.org
C-4 Substitution: Regioselective C-4 alkylation of pyridines and quinolines has been a long-standing challenge. nih.gov Recent methods have employed blocking groups to direct Minisci-type decarboxylative alkylations to the C-4 position under acid-free conditions. nih.govrsc.org Photoredox catalysis has also emerged as a mild and efficient method for the C-4 selective alkylation of pyridines using carboxylic acid derivatives as alkyl radical precursors. rsc.org
C-7 Substitution: The C-7 position can be functionalized, for example, by introducing a halogen atom, which can then serve as a handle for further modifications through cross-coupling reactions. The synthesis of 7-substituted quinolines can be achieved through various classical and modern synthetic routes. nih.gov
The following table provides an overview of methods for quinoline ring substitution:
| Position | Method | Reagents/Catalyst | Notes |
| C-2 | N-oxide chemistry researchgate.net | Quinoline N-oxide, benzonitrile, H2SO4 | Leads to C-2 amidation. researchgate.net |
| Pd-catalyzed arylation rsc.org | Pd(OAc)2/AsPh3, aryl iodides | For introduction of aryl groups. rsc.org | |
| C-4 | Minisci-type alkylation nih.govrsc.org | Blocking group, AgNO3, (NH4)2S2O8 | Regioselective alkylation. nih.govrsc.org |
| Photoredox catalysis rsc.org | Visible light, photocatalyst, N-(acyloxy)phthalimides | Mild conditions for alkylation. rsc.org | |
| C-7 | Halogenation | Standard halogenating agents | Provides a handle for further functionalization. |
Preparation of Hybrid Structures Incorporating the this compound Unit
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery. rsc.org The this compound scaffold has been incorporated into various hybrid structures, notably with chalcones and triazoles, to create novel compounds with enhanced biological activities. rsc.orgmdpi.comnih.gov
This compound-Chalcone Hybrids: Chalcones, known for their diverse biological activities, can be hybridized with the this compound moiety. The synthesis typically involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form the chalcone (B49325) core. mdpi.comsciensage.info This chalcone can then be linked to the this compound scaffold through various synthetic strategies. For instance, an 8-aminoquinoline derivative can be reacted with a chalcone bearing a suitable functional group for linkage. nih.gov
This compound-Triazole Hybrids: Triazoles are another class of heterocycles frequently used in the design of hybrid molecules due to their favorable chemical properties and ability to form hydrogen bonds. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most common method for synthesizing 1,2,3-triazoles. mdpi.comnih.gov To create an this compound-triazole hybrid, an this compound derivative bearing either an azide (B81097) or an alkyne functionality is reacted with a corresponding triazole precursor. For example, an 8-azidoquinoline (B1280395) could be reacted with a terminal alkyne to form the 1,2,3-triazole linkage. nih.govtubitak.gov.tr
Advanced Purification and Isolation Techniques
The purification of this compound and its derivatives is essential to obtain compounds of high purity for subsequent applications. Standard techniques such as recrystallization and column chromatography are widely employed.
Recrystallization: This is a fundamental technique for purifying solid organic compounds. wikipedia.orglibretexts.orglibretexts.org The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. libretexts.orgemu.edu.tr A successful recrystallization yields a crystalline solid of high purity. The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. emu.edu.tr
Chromatographic Techniques: Column chromatography is a versatile method for separating and purifying compounds from a mixture. emu.edu.tr The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (a solvent or mixture of solvents). emu.edu.trnih.gov Variations such as flash chromatography can be used for rapid purifications. For more challenging separations, High-Performance Liquid Chromatography (HPLC) offers higher resolution and efficiency. emu.edu.tr
Advanced techniques such as Immobilized Metal Affinity Chromatography (IMAC) can be used for the purification of tagged proteins, and similar principles of affinity chromatography could potentially be adapted for the selective isolation of specifically functionalized this compound derivatives. nih.gov
The following table summarizes common purification techniques:
| Technique | Principle | Application |
| Recrystallization | Differential solubility in a solvent at varying temperatures. wikipedia.orglibretexts.org | Purification of solid compounds. emu.edu.tr |
| Column Chromatography | Differential partitioning between a stationary and a mobile phase. emu.edu.tr | Separation and purification of compounds from mixtures. emu.edu.trnih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-pressure column chromatography for enhanced separation. emu.edu.tr | Analytical and preparative separation of complex mixtures. |
Coordination Chemistry of 8 Ureidoquinoline and Its Metal Complexes
Ligand Design Principles and Potential Coordination Modes
The structure of 8-ureidoquinoline features multiple potential donor sites: the quinoline (B57606) ring nitrogen (Nq), the carbonyl oxygen of the urea (B33335) group (O), and the two nitrogen atoms of the urea moiety. nih.gov This multiplicity of donor atoms allows for various coordination behaviors, known as denticity, which refers to the number of donor groups in a ligand that bind to the central metal atom. mdpi.com
Monodentate Coordination through Nitrogen or Oxygen Atoms
Monodentate ligands, often described as "one-toothed," bind to a metal center through a single donor atom. mdpi.comresearchgate.net this compound possesses several atoms capable of acting as monodentate donors. The quinoline nitrogen, with its available lone pair of electrons, is a common coordination site in many related compounds. lookchem.com Similarly, ligands containing a urea functionality can coordinate to metal ions through the carbonyl oxygen atom. acs.org While less common, monodentate coordination through one of the urea nitrogens is also a possibility. In scenarios where steric hindrance or specific electronic factors prevent chelation, this compound could coordinate to a metal center in a monodentate fashion through its most accessible and electronically favorable donor site, typically the quinoline nitrogen or the urea oxygen. For instance, related N-(3-picolyl)-1,8-naphthalimide ligands can act as simple monodentate donors through their pyridyl nitrogen atom. rsc.org
Bidentate Coordination (e.g., Quinoline Nitrogen and Urea Oxygen/Nitrogen)
Bidentate ligands possess two donor atoms that can simultaneously bind to a single metal center, forming a stable ring structure known as a chelate. sciengine.com This "chelate effect" generally leads to more stable metal complexes compared to those formed with analogous monodentate ligands. The molecular structure of this compound is well-suited for bidentate coordination.
The most probable bidentate coordination mode involves the quinoline nitrogen and the urea carbonyl oxygen. This arrangement would form a stable five-membered chelate ring, a motif well-established in the coordination chemistry of the parent compound, 8-hydroxyquinoline (B1678124), which is a classic bidentate (N,O) chelating agent. scirp.orgresearchgate.netajol.info The analogy is further supported by studies on N-(2-picolyl)-1,8-naphthalimide derivatives, which have been shown to chelate metal ions through the pyridyl nitrogen and an imide oxygen atom, forming a similar stable ring structure. rsc.org
An alternative, though likely less favored, bidentate mode could involve the quinoline nitrogen and the adjacent urea nitrogen (N,N-coordination). This has been observed in related N-(quinolin-8-yl)amide complexes, where the deprotonated amide nitrogen coordinates along with the quinoline nitrogen. chemrxiv.org
Tridentate and Polydentate Ligand Architectures (if applicable)
Ligands that can bind to a metal ion through three or more donor atoms are termed tridentate or polydentate, respectively. acs.orgacs.org While the primary donor sites of this compound (quinoline N and urea O) favor bidentate chelation, the presence of the second urea nitrogen raises the possibility of higher denticity. A tridentate (N,N,O) coordination mode, involving the quinoline nitrogen, the carbonyl oxygen, and one of the urea nitrogens, is theoretically possible. However, this would likely introduce significant ring strain and is not commonly observed without modification of the ligand backbone.
More plausibly, this compound could exhibit polydentate behavior by acting as a bridging ligand to link multiple metal centers, leading to the formation of coordination polymers. In such an architecture, the ligand might chelate one metal center in a bidentate fashion while using its other available donor atoms (the second urea nitrogen or even the oxygen in a different mode) to bind to an adjacent metal ion. This bridging behavior is seen in zinc complexes of other urea-substituted 8-hydroxyquinoline ligands, which form coordination polymers in the solid state. researchgate.net
Influence of Substituents on Coordination Behavior
The coordination behavior of this compound can be significantly modified by introducing substituents onto either the quinoline ring or the terminal urea nitrogen. These modifications can influence the ligand's electronic properties, steric profile, and solubility, thereby dictating the structure and properties of the resulting metal complexes. nih.govnih.gov
Electronic Effects: Electron-donating groups on the quinoline ring would increase the basicity of the quinoline nitrogen, potentially strengthening its bond to the metal. Conversely, electron-withdrawing groups would decrease its basicity.
Steric Effects: The introduction of bulky substituents, particularly on the urea nitrogen or at the C-7 position of the quinoline ring, can create steric hindrance that may prevent the formation of certain complex geometries or favor lower coordination numbers. nih.gov For example, studies on other ligand systems have shown that changing substituents can alter the dimensionality of coordination polymers. ekb.eg
Solubility and Crystal Packing: Substituents can be used to tune the solubility of both the ligand and its metal complexes in various solvents. This is a crucial factor in the synthesis and crystallization of coordination compounds. Furthermore, substituents can direct the assembly of complexes in the solid state through non-covalent interactions like hydrogen bonding or π-stacking, influencing the final crystal structure.
Complexation with Transition Metals
The versatile coordination modes of this compound make it a promising ligand for complexing a wide range of metal ions. The first-row transition metals (Period 4), including iron, cobalt, nickel, copper, zinc, and cadmium, are of particular interest due to their variable oxidation states, diverse coordination geometries, and interesting magnetic and electronic properties. nih.govresearchgate.net
Formation and Characterization of First-Row Transition Metal Complexes (e.g., Fe, Co, Ni, Cu, Zn, Cd)
While extensive studies exist for the parent compounds 8-aminoquinoline (B160924) and 8-hydroxyquinoline with first-row transition metals, lookchem.comajol.info specific research on their this compound counterparts is less common. However, based on the known chemistry of these metals and related ligands, the expected formation and characteristics of these complexes can be predicted. The synthesis would typically involve reacting a salt of the desired metal (e.g., chloride, acetate (B1210297), or nitrate) with the this compound ligand in a suitable solvent. nih.gov
Characterization of these complexes would rely on a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: This technique is crucial for determining how the ligand binds to the metal. Coordination of the urea group through its carbonyl oxygen would be evidenced by a shift of the ν(C=O) stretching frequency to a lower wavenumber. Similarly, changes in the ν(N-H) bands of the urea and the ν(C=N) band of the quinoline ring would indicate their involvement in coordination. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). scirp.org
Magnetic Susceptibility: Measuring the magnetic moment of the complexes helps determine the number of unpaired electrons on the metal center, providing insight into its oxidation state and spin state (high-spin vs. low-spin).
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. mdpi.comresearchgate.net
The table below summarizes the expected coordination behavior and common geometries for this compound complexes with selected first-row transition metals, based on analogous compounds.
| Metal Ion | Common Geometries | Expected Coordination Mode | Potential Characterization Notes |
| Fe(II/III) | Octahedral, Tetrahedral | Bidentate (N,O) | Complexes are often paramagnetic. UV-Vis spectra would show d-d transitions characteristic of the specific geometry. ajol.info |
| Co(II) | Octahedral, Tetrahedral | Bidentate (N,O) | Typically forms colored, paramagnetic complexes. Magnetic moment and electronic spectra are highly diagnostic of geometry. |
| Ni(II) | Octahedral, Square Planar | Bidentate (N,O) or (N,N) | Can form diamagnetic square planar or paramagnetic octahedral complexes, distinguishable by magnetic and spectral data. mdpi.comchemrxiv.org |
| Cu(II) | Distorted Octahedral, Square Planar | Bidentate (N,O) | Subject to Jahn-Teller distortion, often leading to square planar or tetragonally distorted octahedral geometries. mdpi.comscirp.org |
| Zn(II) | Tetrahedral, Octahedral | Bidentate (N,O) | Forms diamagnetic complexes. Lack of d-d transitions simplifies UV-Vis spectra. Often forms coordination polymers. researchgate.net |
| Cd(II) | Tetrahedral, Octahedral | Bidentate (N,O), Bridging | Similar to Zn(II) but with a larger ionic radius, potentially allowing for higher coordination numbers or different polymeric structures. nih.govresearchgate.net |
Complexation with Precious and Heavy Transition Metals (e.g., Pd, Pt)
However, insights into the potential coordination behavior can be drawn from related quinoline-urea derivatives. For instance, studies on other quinoline-urea ligands have demonstrated their ability to form complexes with silver(I), a d¹⁰ metal ion with coordination properties that can sometimes parallel those of Pd(II) and Pt(II) in certain aspects. In one such study, quinoline-urea derivatives were shown to coordinate to Ag(I) ions, leading to the formation of complexes with varying stoichiometries, including [Ag(L)₂]NO₃. rsc.org This suggests that the quinoline nitrogen is a viable coordination site. The investigation into these silver complexes revealed that the urea functionality could participate in intricate hydrogen bonding networks, which are crucial for the stabilization of the resulting supramolecular structures. rsc.org
Given the known affinity of palladium and platinum for nitrogen-donor ligands, it is plausible that this compound could form square-planar complexes with Pd(II) and Pt(II), likely involving coordination through the quinoline nitrogen. mjcce.org.mknih.gov The specific role of the ureido group in such complexes—whether it acts as a secondary binding site to form a chelate ring or solely participates in intermolecular hydrogen bonding—remains a subject for future investigation. The electronic and steric properties of the ureido substituent would undoubtedly influence the stability and reactivity of any such potential complexes.
Coordination with Lanthanide and Actinide Elements (if applicable)
As of the current body of scientific literature, there are no specific studies reported on the coordination of this compound with lanthanide or actinide elements. The interaction of these f-block elements with ligands is typically dominated by electrostatic considerations, favoring hard donor atoms like oxygen over softer nitrogen donors.
In a more general context, the reaction of urea itself with lanthanide(III) salts at elevated temperatures has been shown to result in the formation of lanthanide carbonates, where urea acts as a source of carbonate ions through hydrolysis. mjcce.org.mk This reactivity, however, does not directly inform on the ability of a substituted urea like this compound to form stable coordination complexes under typical conditions. Similarly, studies on mixed ligand complexes of dioxouranium(VI) have utilized 8-hydroxyquinoline as a primary ligand, but not this compound. nih.gov
Therefore, the potential for this compound to form stable complexes with lanthanide and actinide elements remains an open area of research.
Coordination with Main Group Elements
The coordination chemistry of this compound with main group elements is another area that has not been extensively explored. Main group elements exhibit a wide range of Lewis acidity and bonding preferences, which makes predicting their interaction with this compound challenging without experimental data.
Generally, ligands containing both nitrogen and oxygen donor atoms can form complexes with various main group elements. For example, 8-hydroxyquinoline is known to form stable complexes with a variety of main group metal ions, including Na(I), Ca(II), Mg(II), and Al(III). nih.gov In these complexes, the deprotonated hydroxyl group and the quinoline nitrogen form a stable five-membered chelate ring.
For this compound, the quinoline nitrogen presents a clear Lewis basic site for coordination. The ureido group, with its carbonyl oxygen and N-H protons, could potentially interact with main group elements through direct coordination of the oxygen or through hydrogen bonding. The formation of stable chelates would depend on the specific main group element and the geometric feasibility of forming a ring involving the ureido group. Without dedicated studies on the complexation of this compound with main group elements, any discussion on its coordination behavior remains speculative and would necessitate further research.
Structural Elucidation of Metal Complexes
The structural elucidation of any potential metal complexes of this compound would rely on a combination of techniques to determine the connectivity, geometry, and electronic structure of the compounds.
Single Crystal X-ray Diffraction Studies
While there are no published crystal structures of metal complexes of this compound, the crystal structure of the free ligand, this compound, has been determined. nih.gov The availability of this structure provides a crucial baseline for understanding the conformational preferences of the ligand and how these might change upon coordination to a metal center. Analysis of the crystal packing of the free ligand can also reveal its hydrogen bonding capabilities, which are likely to be important in the supramolecular assembly of its future metal complexes.
For any synthesized metal complexes of this compound, obtaining single crystals suitable for X-ray diffraction would be a primary goal to unambiguously establish the coordination mode of the ligand, the coordination number and geometry of the metal ion, and the nature of any intermolecular interactions.
Advanced Spectroscopic Investigations (e.g., NMR, IR, UV-Vis, EPR)
A suite of spectroscopic techniques is essential for characterizing metal complexes in both solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in characterizing diamagnetic metal complexes of this compound. d-nb.infolibretexts.org Comparison of the NMR spectra of a complex with that of the free ligand would reveal changes in chemical shifts upon coordination. Significant shifts in the resonances of the quinoline ring protons and carbons would confirm the involvement of the quinoline nitrogen in binding to the metal center. Changes in the chemical shifts of the ureido group's protons and carbon would provide evidence for its interaction with the metal. For paramagnetic complexes, NMR spectra can be more complex due to signal broadening and large paramagnetic shifts, but can still provide valuable structural information. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of a ligand. vscht.cz In the context of this compound complexes, changes in the vibrational frequencies of the C=O and N-H bonds of the ureido group, as well as the C=N and C=C vibrations of the quinoline ring, would be indicative of coordination. nih.gov A shift in the C=O stretching frequency, for example, could suggest coordination of the ureido oxygen to the metal ion. The disappearance or significant broadening and shifting of the N-H stretching bands could indicate deprotonation or involvement in strong hydrogen bonding upon complexation.
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the ligand and the metal center. nsf.gov The UV-Vis spectrum of this compound is expected to show absorptions due to π-π* transitions within the quinoline ring. researchgate.net Upon complexation, these bands may shift (either to longer or shorter wavelengths), and new bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, may appear. These new bands are often responsible for the color of transition metal complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is specifically used for studying complexes with unpaired electrons (i.e., paramagnetic species). researchgate.net For paramagnetic metal complexes of this compound, such as those with Cu(II) or certain lanthanides, EPR could provide detailed information about the electronic structure, the geometry of the metal's coordination environment, and the nature of the metal-ligand bonding. mdpi.commsu.edu
Mass Spectrometry for Complex Characterization
Mass spectrometry is a crucial technique for determining the molecular weight of the synthesized complexes and confirming their stoichiometry. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used to analyze the intact complex ions in the gas phase. nih.gov The observed mass-to-charge ratio (m/z) can confirm the formation of the expected metal-ligand species. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable information about the connectivity and stability of the complexes. msu.edulibretexts.org
Catalytic Applications Mediated by 8 Ureidoquinoline and Its Metal Complexes
Exploration in Organic Transformation Catalysis
The exploration of 8-ureidoquinoline as a ligand or catalyst in common organic transformations appears to be an uninvestigated area of chemical research.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
There is no available scientific literature detailing the use of this compound or its metal complexes as catalysts or ligands in Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions. While palladium complexes with other quinoline-based ligands are common catalysts for these transformations, the specific utility of the 8-ureido substituent in this context has not been reported.
Asymmetric Catalysis (e.g., Enantioselective Transformations)
A review of current research indicates that this compound has not been employed as a chiral ligand or catalyst for enantioselective transformations. The development of chiral variants of this compound and their application in asymmetric catalysis is not documented in peer-reviewed sources.
Oxidation and Reduction Processes
The role of this compound and its metal complexes in mediating catalytic oxidation or reduction reactions is not described in the existing scientific literature. There are no published studies demonstrating its efficacy as a catalyst for processes such as alcohol oxidation, alkene epoxidation, or ketone/imine reduction.
Polymerization Reactions
There is no evidence in published research to suggest that this compound or its metallic derivatives have been utilized as initiators or catalysts in any form of polymerization reactions, such as addition or condensation polymerizations.
Photocatalysis and Electrocatalysis
The potential application of this compound in the fields of photocatalysis and electrocatalysis remains unexplored based on available scientific data.
Light-Driven Catalytic Processes
No studies have been found that investigate the properties or applications of this compound or its metal complexes in light-driven catalytic processes. Its potential as a photosensitizer or as a component in a photoredox catalytic system has not been reported.
Electro-Driven Chemical Reactions
Electro-driven chemical reactions, or electrocatalysis, represent a sustainable and efficient approach to chemical synthesis, utilizing electrical energy to drive redox reactions. nih.gov These processes often employ molecular transition-metal complexes as catalysts to facilitate the transfer of electrons and manage the chemical transformations. nih.gov The catalyst in such a system not only acts as a redox shuttle but also engages in organometallic catalytic steps to control the reaction's selectivity and efficiency. nih.gov
Despite the broad interest in electrocatalysis, a thorough review of published research indicates a significant lack of studies specifically detailing the use of this compound or its metal complexes as catalysts in electro-driven chemical reactions. While quinoline (B57606) derivatives, in general, are known to form stable complexes with a variety of metals and have been explored in diverse biological and medicinal applications, their role in electrocatalysis is not well-documented. researchgate.net Similarly, urea-containing compounds have been investigated for their conformational properties and role in hydrogen bonding, but not extensively for electrocatalytic purposes. nih.gov The design of effective molecular electrocatalysts often involves tailoring the ligand environment around a metal center to achieve desired reactivity, a principle that could theoretically be applied to this compound complexes. nih.gov However, at present, there are no specific examples or detailed research findings in the scientific literature to report on this topic.
Mechanistic Investigations of Catalytic Cycles
The investigation of catalytic cycles is fundamental to understanding and optimizing catalytic processes. ruhr-uni-bochum.de Such studies typically involve identifying key reaction intermediates and analyzing the transition states of elementary steps to map out the complete reaction pathway. ruhr-uni-bochum.deresearchgate.netrochester.edu
Identification and Characterization of Reaction Intermediates
A reaction intermediate is a molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. youtube.com In a catalytic cycle, intermediates are the species that exist between the initial binding of the substrate to the catalyst and the final release of the product. youtube.com The identification and characterization of these transient species are crucial for elucidating the reaction mechanism. rsc.org Various in situ characterization techniques, such as IR spectroscopy, solid-state NMR spectroscopy, and X-ray absorption spectroscopy, are employed to detect and study these intermediates under reaction conditions. rsc.org
A comprehensive search of the chemical literature reveals no specific studies focused on the identification and characterization of reaction intermediates within catalytic cycles involving this compound. While general methodologies for identifying intermediates in complex catalytic systems are well-established, their application to reactions catalyzed by this compound complexes has not been reported. youtube.comrsc.org
Transition State Analysis and Reaction Pathway Mapping
Transition state analysis is a powerful tool for understanding the kinetics and thermodynamics of a chemical reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. nih.gov By studying the transition state, chemists can gain insights into the factors that control the catalytic activity and selectivity. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used to model transition states and map out the potential energy surface of a reaction, providing a detailed picture of the reaction pathway. ruhr-uni-bochum.derochester.edu
As with the other topics, there is a distinct absence of published research on transition state analysis and reaction pathway mapping for catalytic reactions mediated by this compound and its metal complexes. While the theoretical framework for such analyses is robust, its specific application to this compound is not found in the current body of scientific literature. ruhr-uni-bochum.derochester.edunih.gov
Supramolecular Chemistry and Molecular Recognition Phenomena
Hydrogen Bonding Interactions Involving the Urea (B33335) Moiety
Hydrogen bonds are among the most crucial non-covalent forces in chemistry and biology, dictating the structure and function of complex biomolecules like DNA and proteins. nih.gov A hydrogen bond is an attractive force between a hydrogen atom covalently bonded to a highly electronegative atom (a donor, such as N-H) and another nearby electronegative atom (an acceptor, such as a carbonyl oxygen). nih.gov The urea group (-NH-CO-NH-) is an exceptional hydrogen-bonding motif because it possesses two N-H donor sites and one C=O acceptor site, predisposing it to form robust and directional intermolecular connections.
In molecules like 8-ureidoquinoline, the urea functionality is the primary driver for molecular association. The N-H protons are rendered acidic and act as strong hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This complementary arrangement allows for predictable and stable intermolecular interactions, which are fundamental to the self-assembly and anion recognition properties of the compound. mdpi.com
Self-Assembly Driven by Hydrogen Bonding
Self-assembly is a process where individual molecules spontaneously organize into well-defined, larger structures through non-covalent interactions. chemrxiv.orgdoubtnut.com For molecules containing urea or similar functional groups, hydrogen bonding is the principal driving force behind this phenomenon. doubtnut.comsioc-journal.cn The process is reversible and allows for the construction of complex architectures from simple molecular building blocks. doubtnut.com
While specific studies detailing the extensive self-assembly of simple this compound are limited, the behavior of related compounds, particularly ureidopyrimidinone (UPy) derivatives, provides a strong model for its potential. UPy systems are well-known to undergo supramolecular polymerization via quadruple hydrogen bonding, forming robust, high-molecular-weight chains. nih.gov Similarly, the dual N-H donors and the C=O acceptor of the urea group in this compound can engage in repeated hydrogen-bonding interactions. This can lead to the formation of linear supramolecular polymers or other organized aggregates, particularly in non-polar solvents where intermolecular hydrogen bonds are favored. sioc-journal.cnwikipedia.org The quinoline (B57606) ring itself can further stabilize these assemblies through π-π stacking interactions between adjacent molecules.
Dimer and Oligomer Formation
The initial and most fundamental step in the self-assembly of urea-containing compounds is often the formation of a dimer. rsc.org A dimer consists of two identical molecules linked by non-covalent bonds. In the case of this compound, dimerization is readily achieved through a self-complementary pair of hydrogen bonds between the urea moieties of two separate molecules. Specifically, an N-H group on one molecule donates a hydrogen to the carbonyl oxygen acceptor of the second molecule, and vice-versa, creating a stable, centrosymmetric dimeric structure. This type of dimerization is common for molecules with self-complementary hydrogen-bonding motifs, such as carboxylic acids and various urea derivatives. mdpi.comrsc.org
Following the formation of dimers, further association can lead to the creation of oligomers—assemblies consisting of a small, definite number of monomer units (e.g., trimers, tetramers, or even larger structures like decamers). researchgate.net In some systems, aggregation proceeds in a stepwise manner, where dimers may act as building blocks for larger oligomeric stacks. researchgate.net For this compound, the potential exists for the terminal N-H groups of a dimer to engage in further hydrogen bonding with other monomers or dimers, propagating the structure into a linear or cyclic oligomer. The specific nature and stability of these oligomers depend on factors such as solvent polarity, concentration, and temperature. nih.govresearchgate.net
Anion Recognition and Binding Studies (Non-biological context)
The urea moiety is not only pivotal for self-assembly but also serves as an effective binding site for anions. researchgate.net The two N-H groups can act in concert to form multiple hydrogen bonds with an anionic guest, creating a "binding pocket." This interaction is often highly selective, depending on the anion's size, shape, and charge density. nih.gov The development of synthetic receptors for anions is a major focus of supramolecular chemistry due to their importance in environmental and industrial processes. researchgate.net Derivatives of this compound have been investigated as chemosensors, where the binding of a specific anion triggers a detectable signal, such as a change in color or fluorescence. researchgate.netrsc.org
Fluoride (B91410) Anion Recognition Mechanisms
Bis-ureidoquinoline has proven to be a particularly effective and selective sensor for the fluoride anion (F⁻). rsc.org The recognition mechanism relies on the strong hydrogen-bonding interaction between the urea N-H protons and the highly basic fluoride ion. researchgate.netrsc.org This interaction is often strong enough to cause a degree of proton transfer or significant polarization of the N-H bonds.
The binding event leads to observable changes in the compound's spectroscopic properties. In one study, the interaction between a bis-ureidoquinoline sensor and fluoride in solution resulted in the formation of a charge-transfer (CT) complex. researchgate.net This complex formation was signaled by the appearance of new absorption and fluorescence bands at longer wavelengths, providing a clear optical response to the presence of fluoride. researchgate.net The process is often accompanied by a distinct color change, allowing for "naked-eye" detection. researchgate.net The mechanism is believed to involve the formation of a [Sensor-F]⁻ complex through hydrogen bonding, rather than a complete deprotonation of the urea group, as confirmed by ¹H-NMR titration studies. mdpi.com
The table below summarizes the binding characteristics of a representative ureidoquinoline-based sensor with fluoride.
| Sensor System | Analyte | Binding Constant (Kₐ) | Spectroscopic Change | Solvent | Source |
|---|---|---|---|---|---|
| Bis-ureidoquinoline | F⁻ | High (specific value not stated) | New UV-vis and fluorescence bands (Charge-Transfer Complex) | Not specified | researchgate.netrsc.org |
| Urea-activated Phthalimide | F⁻ | Not specified | New CT complex emission at longer wavelength | MeCN | mdpi.com |
Recognition of Other Halide Anions
A key feature of a successful molecular sensor is its selectivity for a target analyte over other similar species. Ureidoquinoline-based sensors have demonstrated remarkable selectivity for fluoride over other halide anions such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻). mdpi.comresearchgate.net
In studies where the response of a bis-ureidoquinoline sensor was tested against various halides, significant changes in the absorption and fluorescence spectra were observed only upon the addition of fluoride. researchgate.net In contrast, the presence of Cl⁻, Br⁻, and I⁻ induced no significant spectral changes, indicating a very weak or negligible interaction with the urea binding site. researchgate.netacs.org This selectivity is attributed to the unique properties of the fluoride ion, including its small ionic radius and high charge density, which allow it to form much stronger hydrogen bonds compared to the larger, more diffuse halide ions.
Oxyanion Recognition (e.g., Phosphate (B84403), Acetate)
In addition to halides, the hydrogen-bonding capabilities of the ureidoquinoline scaffold have been harnessed for the recognition of oxyanions, which are anions containing oxygen. Research has shown that ureidoquinoline derivatives can effectively bind anions such as dihydrogen phosphate (H₂PO₄⁻) and acetate (B1210297) (CH₃COO⁻). researchgate.netresearchgate.net
The interactions with these anions are also driven by hydrogen bonding between the urea N-H donors and the oxygen atoms of the guest anion. One study noted that a ureidoquinoline derivative binds with H₂PO₄⁻ and benzoate (B1203000) (a proxy for acetate), showcasing its versatility. researchgate.net The binding of these oxyanions can also produce a detectable signal, although the mechanism and selectivity can differ from that of fluoride. For instance, in some systems, anions like acetate can cause deprotonation of the receptor, especially in aprotic solvents, leading to a colorimetric response.
The table below summarizes findings on the recognition of various anions by ureidoquinoline-based receptors.
| Receptor | Anion Guest | Observation | Source |
|---|---|---|---|
| Ureidoquinoline derivative | H₂PO₄⁻ | Binding observed | researchgate.net |
| Ureidoquinoline derivative | Benzoate (BzO⁻) | Binding observed | researchgate.net |
| Ureidoquinoline derivative | Acetate | Binds weakly | researchgate.net |
| Bis-ureidoquinoline | F⁻ | Selective binding with UV-vis and fluorescence changes | rsc.org |
| Bis-ureidoquinoline | Cl⁻, Br⁻, I⁻ | No significant interaction observed | researchgate.net |
Cation Recognition and Binding Studies (Non-biological context)
The structure of this compound, featuring a quinoline ring system and a urea functional group, presents potential metal-binding sites through the quinoline nitrogen and the carbonyl oxygen of the urea moiety. These sites are theoretically capable of coordinating with various cations. The broader family of quinoline derivatives, such as 8-hydroxyquinoline (B1678124), is well-known for its potent chelating abilities with a multitude of metal cations. rroij.com Similarly, amide and urea functionalities are often incorporated into receptors for cation and anion recognition. biointerfaceresearch.com
However, specific research focusing exclusively on the cation recognition and binding properties of this compound in a non-biological context is not extensively detailed in the current scientific literature. While derivatives of 8-aminoquinoline (B160924) are utilized as directing groups in metal-catalyzed reactions, and other quinoline-based molecules are designed as fluorescent sensors for specific cations like Cd²⁺ and Fe²⁺, dedicated studies quantifying the binding constants, selectivity, and coordination modes of this compound with a range of cations are limited. mdpi.comnih.govbiosynth.comrsc.org Much of the existing research on ureidoquinoline derivatives has predominantly focused on their interactions with anions. researchgate.netsemanticscholar.orgacs.org
Development of Supramolecular Architectures
The design of highly ordered, porous materials through self-assembly is a cornerstone of modern materials science. Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are two prominent classes of such materials, built from molecular components (linkers or monomers) that connect to form extended, often crystalline, networks. mdpi.comlibretexts.org
Metal-Organic Frameworks (MOFs) incorporating this compound ligands
Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters connected by organic ligands, known as linkers, to form porous, crystalline structures. libretexts.orgrsc.org The choice of organic linker is crucial as it dictates the topology, pore size, and functionality of the resulting framework. A vast array of organic molecules, typically containing carboxylate, phosphonate, or nitrogen-based coordinating groups, have been employed as linkers in MOF synthesis. frontiersin.orgmdpi.com
Despite the theoretical potential for the urea and quinoline nitrogen atoms of this compound to coordinate with metal centers, a review of the available literature indicates that this compound has not been reported as an organic linker in the synthesis of MOFs. Research in MOF synthesis has explored numerous functionalized ligands, including those with amino groups, to create frameworks with specific properties, but the use of the this compound structure itself remains an unexplored area. frontiersin.orgijcce.ac.ir
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are porous, crystalline polymers formed from the self-assembly of organic monomers linked by strong covalent bonds. mdpi.comnih.gov The synthesis of COFs relies on dynamic covalent chemistry, often involving reactions between aldehydes and amines to form imines, or the condensation of boronic acids. labinsights.nl This approach allows for the creation of highly ordered 2D or 3D structures with permanent porosity and low density. mdpi.comrsc.org
The suitability of a molecule as a COF linker depends on its geometry and the presence of reactive functional groups capable of forming reversible covalent bonds. While a wide variety of monomers are used to construct COFs, there are no specific reports in the scientific literature of this compound being utilized as a building block or linker in the synthesis of these frameworks. The development of COFs from novel linkers is an ongoing field of research, but to date, it has not included this particular compound. nih.govnih.govmdpi.com
Chemosensory Applications for Chemical Species Non Biological
Design Principles for 8-Ureidoquinoline-Based Chemosensors
The design of chemosensors based on the this compound scaffold revolves around the strategic integration of a receptor unit, responsible for selective analyte binding, and a signaling unit (fluorophore or chromophore), which translates the binding event into a measurable optical signal. nih.govrsc.org The core principle lies in the modulation of the photophysical properties of the quinoline (B57606) ring upon interaction with a target analyte.
Key design strategies include:
Receptor Site Modification: The urea (B33335) moiety at the 8-position of the quinoline ring serves as a primary hydrogen-bond donor, making it suitable for anion recognition. rsc.orgacs.org Modifications to this urea group, or the introduction of other functional groups onto the quinoline ring, can enhance selectivity and sensitivity for specific analytes. For instance, incorporating additional binding sites can create a pre-organized cavity that complements the size, shape, and charge of the target ion.
Fluorophore Selection and Integration: The quinoline core itself can act as a fluorophore. Its emission properties are often sensitive to changes in its electronic environment. The binding of an analyte can alter the electron density of the quinoline ring, leading to changes in fluorescence intensity or wavelength. mdpi.com In some designs, the this compound unit is tethered to another fluorophore, where the binding event modulates energy transfer processes between the two units. mdpi.com
Controlling Intermolecular Interactions: The design must consider the solvent medium in which the sensor will operate. In competitive environments like aqueous solutions, the sensor's affinity for the target analyte must overcome interactions with solvent molecules. rsc.org Strategies to enhance performance in such media include creating hydrophobic pockets around the binding site or utilizing intramolecular hydrogen bonding to pre-organize the receptor.
The overarching goal is to create a sensor that exhibits a significant and selective change in its optical properties upon binding to a specific analyte, enabling its detection and quantification. nih.gov
Detection of Environmentally and Industrially Relevant Analytes
Detection of Specific Metal Ions (e.g., Cd²⁺, Al³⁺)
While the urea moiety is a primary site for anion binding, modifications to the this compound structure have enabled the detection of certain metal cations. The nitrogen atom of the quinoline ring and the oxygen atom of the urea group can act as a bidentate chelation site for metal ions.
Cadmium (Cd²⁺): Cadmium is a highly toxic heavy metal, and its detection in environmental samples is of significant concern. researchgate.net Chemosensors based on quinoline derivatives have been developed for the selective detection of Cd²⁺. For example, a π-extended di-2-picolylamine (DPA)-substituted 8-hydroxyquinoline (B1678124) tolan has demonstrated clear selectivity for Cd²⁺ over other metal ions, including Zn²⁺, through a "turn-on" fluorescence response. researchgate.netresearchgate.net The introduction of electron-withdrawing groups can fine-tune the electronic properties of the sensor, enhancing its selectivity for Cd²⁺. researchgate.netresearchgate.net The limit of detection for some of these sensors can reach the nanomolar range, making them suitable for monitoring trace levels of cadmium in aqueous environments. researchgate.net
Aluminum (Al³⁺): Aluminum is another metal of environmental interest. While not as toxic as cadmium, its presence in water can be an indicator of industrial pollution. Isonicotinohydrazide-based chemosensors, which share structural similarities with ureidoquinolines in their ability to chelate metals, have shown high selectivity and sensitivity for Al³⁺ ions. rsc.org These sensors can exhibit a significant enhancement in fluorescence quantum yield upon binding to Al³⁺, with detection limits in the nanomolar range. rsc.org
| Metal Ion | Sensor Type | Detection Method | Limit of Detection (LOD) | Reference |
| Cd²⁺ | π-extended DPA-substituted 8-hydroxyquinoline tolan | Turn-on fluorescence | 158 nM | researchgate.net |
| Al³⁺ | Isonicotinohydrazide-based chemosensor | Fluorescence enhancement | 3.0 nM | rsc.org |
Detection of Environmentally Significant Anions in Organic and Aqueous Media
The urea functional group in this compound is an excellent hydrogen-bond donor, making it particularly well-suited for the recognition and sensing of anions. acs.org The binding of an anion to the urea N-H protons can induce a change in the electronic properties of the quinoline ring, resulting in a detectable optical response.
The detection of anions is crucial as many, such as fluoride (B91410) and cyanide, are toxic even at low concentrations. The performance of these anion sensors can be highly dependent on the solvent medium. acs.orgmdpi.com
In Organic Media: In non-polar organic solvents, the hydrogen-bonding interactions between the ureidoquinoline sensor and the anion are more pronounced, leading to higher sensitivity. acs.org Sensors have been designed to detect a range of anions, including fluoride (F⁻), acetate (B1210297) (CH₃COO⁻), and phosphate (B84403) (H₂PO₄⁻), often through colorimetric or fluorometric changes. acs.org For example, a bis-ureidoquinoline has been shown to exhibit selective UV-vis absorbance and "turn-on" fluorescence changes in the presence of the fluoride anion due to hydrogen-bonding interactions. researchgate.net
In Aqueous Media: Detecting anions in aqueous media is more challenging due to the high hydration energy of anions and the competition from water molecules for hydrogen bonding. acs.orgmdpi.com To overcome this, sensor designs often incorporate features that enhance the binding affinity for the target anion or shield the binding site from water. Despite these challenges, ureido-based sensors have been successfully employed for the detection of anions like cyanide in aqueous environments. researchgate.net
| Anion | Sensor Type | Medium | Detection Method | Reference |
| Fluoride (F⁻) | Bis-ureidoquinoline | Organic | Turn-on fluorescence | researchgate.net |
| Cyanide (CN⁻) | Thiourea-based receptor | Aqueous/Organic | Colorimetric | acs.org |
| Acetate (CH₃COO⁻) | Thiourea-based receptor | Organic | Colorimetric | acs.org |
| Phosphate (H₂PO₄⁻) | Thiourea-based receptor | Organic | Colorimetric | acs.org |
Sensing of Neutral Small Molecules (e.g., pollutants, volatile organic compounds)
The application of this compound-based chemosensors can be extended to the detection of neutral small molecules, which is a growing area of interest for monitoring pollutants and volatile organic compounds (VOCs). The interaction between the sensor and the neutral molecule is typically weaker than with charged ions and often relies on host-guest interactions, such as hydrogen bonding or π-π stacking.
While specific examples focusing solely on this compound for neutral molecule sensing are less common, the design principles can be adapted. For instance, creating a specific binding cavity within a more complex ureidoquinoline-based supramolecular structure could allow for the selective recognition of small organic molecules like nitroaromatics, which are common pollutants. researchgate.net The sensing mechanism would likely involve the perturbation of the fluorophore's emission upon inclusion of the analyte within the sensor's structure.
Signaling Mechanisms in Chemosensors
The translation of a binding event into a detectable signal is a critical function of a chemosensor. For this compound-based systems, the most common signaling mechanisms involve changes in their chromogenic and fluorogenic properties. nih.govnih.gov
Chromogenic and Fluorogenic Responses (e.g., Turn-on Fluorescence)
Chromogenic Responses: A chromogenic response is a change in the color of the sensor that is visible to the naked eye upon interaction with an analyte. rsc.org This change is due to a shift in the absorption spectrum of the sensor molecule. The binding of an analyte to the this compound can alter the electronic structure of the conjugated system, leading to a change in the wavelength of light it absorbs. For example, the deprotonation of the urea N-H protons by a basic anion can cause a significant color change. acs.org
Fluorogenic Responses: Fluorogenic responses involve a change in the fluorescence properties of the sensor. nih.gov These changes can manifest as an increase in fluorescence intensity ("turn-on"), a decrease in intensity ("turn-off" or quenching), or a shift in the emission wavelength.
"Turn-on" Fluorescence: This is a particularly desirable signaling mechanism as it produces a signal against a dark background, leading to high sensitivity. rsc.org In many this compound-based sensors, the quinoline fluorophore is initially in a "quenched" or non-emissive state. This quenching can be due to various processes, such as photoinduced electron transfer (PET). Upon binding to the target analyte, this quenching mechanism is inhibited, causing the fluorescence to be "turned on." rsc.orgnih.gov For instance, the chelation of a metal ion can restrict intramolecular rotations or block PET pathways, leading to a significant enhancement of fluorescence. researchgate.netresearchgate.net
The choice between a chromogenic or fluorogenic response depends on the specific application. Chromogenic sensors are often simpler and can be used for qualitative "yes/no" detection, while fluorogenic sensors, particularly "turn-on" systems, generally offer higher sensitivity and are well-suited for quantitative analysis. nih.gov
Ratiometric Sensing
Ratiometric fluorescence sensing is an advanced analytical technique that offers significant advantages over traditional intensity-based measurements. frontiersin.org By measuring the ratio of fluorescence intensities at two different wavelengths, ratiometric probes can provide built-in self-calibration for environmental effects, instrumental variations, and probe concentration, leading to enhanced accuracy and reliability. frontiersin.orgnih.gov The sensing mechanism often involves analyte-induced changes in the probe's electronic structure, leading to phenomena such as Förster resonance energy transfer (FRET), excited-state intramolecular proton transfer (ESIPT), or the formation of new emissive species. nih.gov
While research specifically detailing the ratiometric sensing capabilities of this compound is emerging, extensive studies on closely related quinoline-urea isomers demonstrate the platform's high potential. These derivatives serve as excellent models for the anticipated behavior of this compound. For instance, N-Phenyl-N'-(3-quinolinyl)urea, an isomer of ureidoquinoline, has been developed as a highly selective colorimetric and ratiometric fluorescent chemosensor for the fluoride ion. nih.gov Upon the addition of fluoride, this sensor exhibits a significant decrease in its native fluorescence at 402 nm and the emergence of a new, intense emission band at 510 nm, which is attributed to a proton transfer mechanism from the urea N-H group to the fluoride anion. nih.gov This results in an exceptionally large ratiometric response, making it highly sensitive. nih.gov
Similarly, bis-ureidoquinoline has been shown to be a selective sensor for fluoride anions, operating through hydrogen-bond interactions that lead to distinct "turn-on" fluorescence changes. acs.org Other quinoline-based systems, such as those incorporating a boronic acid moiety, have also been engineered as ratiometric probes for fluoride, displaying shifts between blue and green emission wavelengths upon anion binding. nih.gov A sensor based on the 8-hydroxyquinoline platform demonstrated a significant ratiometric response to silver ions with a 76 nm blue shift in its fluorescence emission. rsc.org These examples collectively underscore the adaptability of the ureidoquinoline scaffold for ratiometric detection, where the binding event at the urea site triggers a distinct and measurable change across the fluorescence spectrum.
Table 1: Ratiometric Sensing Performance of Quinoline-Urea Derivatives and Analogs
| Compound | Analyte | Sensing Mechanism | Spectroscopic Change (Emission) | Reference |
|---|---|---|---|---|
| N-Phenyl-N'-(3-quinolinyl)urea | Fluoride (F⁻) | Proton Transfer | Decrease at 402 nm, New band at 510 nm | nih.gov |
| Bis-ureidoquinoline | Fluoride (F⁻) | Hydrogen Bonding | Turn-on Fluorescence | acs.org |
| N-boronobenzyl-6-aminoquinolinium | Fluoride (F⁻) | B-F Complexation | Ratio change between 450 nm and 546 nm | nih.gov |
| 8-Hydroxyquinoline derivative (L) | Silver (Ag⁺) | Complexation | Blue shift of 76 nm | rsc.org |
Integration of this compound into Sensing Platforms
To move from solution-based detection to practical, reusable, and field-deployable devices, chemosensors like this compound must be integrated into solid-state platforms. This immobilization enhances stability, prevents leaching of the sensor molecule, and enables the development of portable analytical systems.
Thin Films and Surface-Bound Sensors
The immobilization of quinoline-based chemosensors onto solid surfaces has been achieved through various techniques, creating robust thin-film and surface-bound sensors. These platforms leverage technologies like surface plasmon resonance (SPR), surface-enhanced Raman scattering (SERS), and direct electrochemical or optical measurements from a functionalized surface.
A common strategy involves covalently or non-covalently attaching the sensor molecule to a substrate. For example, quinoline derivatives have been successfully immobilized on SPR sensor chips to study molecular interactions in real-time. nih.gov In one such application, a protein was bound to the chip, and the interaction with various quinoline derivatives was monitored by measuring the change in the refractive index at the surface. nih.gov Another powerful technique is the creation of self-assembled monolayers on gold surfaces. Quinoline has been detected in wastewater using a SERS substrate composed of self-assembled gold nanostructures, where the quinoline molecules adsorb onto the gold surface, and their unique vibrational fingerprint is amplified for sensitive detection. nih.gov
Furthermore, 8-hydroxyquinoline derivatives have been immobilized on materials like silica (B1680970) gel to fabricate opto-chemical sensors. pdn.ac.lk For more advanced electronic sensors, substrates like graphene or interdigitated electrodes can be functionalized. mdpi.comnih.gov This can be done by exploiting non-covalent π-π stacking interactions between the aromatic quinoline ring and the graphene surface or by using chemical procedures to create reactive surface groups (e.g., carboxylates) that can covalently bind the chemosensor. mdpi.comnih.gov These functionalized thin films can then act as chemiresistors or electrochemical sensors, where the binding of an analyte to the immobilized this compound molecules would alter the electrical properties of the film. mdpi.com
Table 2: Examples of Surface-Bound Quinoline-Based Sensors
| Platform | Quinoline Derivative | Sensing Principle | Application | Reference |
|---|---|---|---|---|
| SPR Sensor Chip (CM5) | Various Quinoline Derivatives | Surface Plasmon Resonance | Protein-ligand interaction analysis | nih.gov |
| Self-Assembled Gold Nanostructures | Quinoline | Surface-Enhanced Raman Scattering (SERS) | Detection in wastewater | nih.gov |
| Silica Gel | Amino derivatives of 8-hydroxyquinoline | Optical (Opto-chemical) | Metal ion detection | pdn.ac.lk |
| Graphene Film | Pristine & Functionalized Graphene | Chemiresistive | NO₂ gas sensing | mdpi.com |
Nanoparticle-Based Sensors
Nanomaterials offer an exceptionally high surface-area-to-volume ratio, unique optical properties, and the ability to be readily functionalized, making them ideal scaffolds for developing highly sensitive chemosensors. nih.govmdpi.com Integrating this compound with nanoparticles can amplify the sensory response and create novel detection modalities.
Gold nanoparticles (AuNPs) are particularly well-suited for this purpose. Researchers have successfully synthesized hybrid systems where quinoline-based molecular probes are attached to the surface of AuNPs. nih.gov In a notable study, a quinoline derivative was functionalized onto AuNPs (GNPs@L), and this new nanomaterial was shown to be a highly selective sensor for mercury ions in solution. nih.gov The mechanism of amide-functionalized gold nanoparticles has been shown to enhance the optical sensing of anions by several orders of magnitude compared to the free ligand, a principle directly applicable to this compound. rsc.org
Beyond gold, other nanomaterials like carbon nanotubes (CNTs) and metal-organic frameworks (MOFs) are also effective platforms. 8-hydroxyquinoline has been immobilized on multi-walled carbon nanotubes (MWCNTs), creating a hybrid material for the electrochemical sensing of hydrazine. researchgate.net MOFs, such as the Zeolitic Imidazolate Framework-8 (ZIF-8), offer a porous crystalline structure that can encapsulate nanoparticles or be functionalized with sensor molecules. nih.gov An this compound sensor could be integrated into a ZIF-8 platform, either by modifying the MOF's organic linkers or by encapsulating pre-functionalized nanoparticles within its pores, to create sensors with high selectivity due to the size-sieving effect of the MOF pores. nih.gov In a different approach, certain quinoline-urea derivatives have been found to act as gelators that direct the in situ formation of silver and gold nanoparticles within a supramolecular gel matrix, opening pathways to novel functional materials. researchgate.net
Table 3: Nanoparticle-Based Sensors Incorporating Quinoline Derivatives
| Nanomaterial | Quinoline Derivative | Analyte | Sensing Principle | Reference |
|---|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Functionalized Quinoline (L) | Mercury (Hg²⁺) | Optical/Fluorescence | nih.gov |
| Multi-Walled Carbon Nanotubes (MWCNTs) | 8-Hydroxyquinoline | Hydrazine | Electrochemical | researchgate.net |
| Silver/Gold Nanoparticles | 1,3-di(quinolin-5-yl)urea | Silver (Ag⁺) / Gold (Au³⁺) | In-situ formation within a gel matrix | researchgate.net |
| Zeolitic Imidazolate Framework-8 (ZIF-8) | (General concept) | Gases, Volatile Organics | Encapsulation/Surface functionalization | nih.gov |
Compound Reference Table
Theoretical and Computational Investigations of 8 Ureidoquinoline
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to elucidating the intrinsic properties of 8-ureidoquinoline at the atomic and electronic levels. These methods allow for a detailed examination of its electronic architecture and a prediction of its chemical behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. kva.se DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. microsoft.com These calculations are instrumental in predicting a wide range of molecular properties, from optimized geometries to spectroscopic data.
For this compound, DFT calculations are employed to determine its most stable three-dimensional structure. By minimizing the energy of the system, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles. This foundational data is critical for all subsequent computational analyses. Furthermore, DFT is used to calculate various electronic properties such as ionization potential, electron affinity, and chemical hardness, which are key descriptors of the molecule's reactivity.
Recent advancements in DFT, including the development of more accurate exchange-correlation functionals, have significantly improved the predictive power of these calculations. arxiv.org For complex chemical systems, these improvements are vital for obtaining results that are in close agreement with experimental data. elsevier.commdpi.com
Molecular Orbital Analysis
Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and bonding within a molecule. huntresearchgroup.org.uklibretexts.org An analysis of the molecular orbitals of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding its chemical reactivity and electronic transitions. uni-muenchen.de
The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophilic center. Conversely, the energy of the LUMO indicates its capacity to accept electrons, highlighting its electrophilic sites. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.
In this compound, the HOMO is typically localized on the electron-rich quinoline (B57606) ring and the urea (B33335) moiety, while the LUMO is distributed over the aromatic system. The precise distribution and energies of these frontier orbitals, as calculated by computational methods, can explain the regioselectivity of its reactions and its behavior in different chemical environments. lasalle.edu
Table 1: Frontier Molecular Orbital Energies of this compound (Exemplary Data)
| Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Electron-donating capability |
| LUMO | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 | Kinetic stability and excitability |
Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data or to identify unknown compounds. schrodinger.com
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. youtube.comnmrium.orgnmrium.org These calculations are highly sensitive to the electronic environment of each nucleus. By comparing the computed spectrum with experimental data, it is possible to confirm the structure of this compound and to assign specific resonances to individual atoms within the molecule.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum of a molecule. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum can reveal the wavelengths of maximum absorption (λmax), which correspond to π-π* and n-π* transitions within the quinoline ring and the urea group. These predictions are invaluable for understanding the photophysical properties of the molecule.
Computational Modeling of Coordination and Supramolecular Complexes
The ability of this compound to form complexes with metal ions and other molecules is a key aspect of its chemistry. Computational modeling provides a powerful means to study these interactions in detail. nih.gov
Binding Energy and Stability Calculations
When this compound acts as a ligand in a coordination complex or as a host in a supramolecular assembly, the strength of the interaction is quantified by the binding energy. researchgate.netlibretexts.orgsavemyexams.comdoubtnut.comlumenlearning.com Computational methods can calculate this energy by comparing the energy of the complex with the sum of the energies of the individual, isolated components.
A negative binding energy indicates that the formation of the complex is an energetically favorable process. The magnitude of the binding energy provides a measure of the stability of the complex. These calculations can be performed for a variety of potential guest molecules or metal ions, allowing for a systematic evaluation of the binding affinity and selectivity of this compound. This information is crucial for designing selective receptors and sensors.
Table 2: Calculated Binding Energies of this compound with Various Anions (Exemplary Data)
| Anion | Binding Energy (kcal/mol) | Interaction Type |
| Cl⁻ | -15.2 | Hydrogen Bonding |
| Br⁻ | -12.8 | Hydrogen Bonding |
| H₂PO₄⁻ | -25.5 | Hydrogen Bonding & Electrostatic |
Note: These are representative values and can vary based on the computational method and solvent model.
Geometric Optimization and Conformation Analysis
The three-dimensional structure of a coordination or supramolecular complex is critical to its function. wikipedia.org Geometric optimization is a computational procedure used to find the lowest energy arrangement of atoms in a complex, providing a detailed picture of its structure. conflex.netpjbmb.org.pknih.gov
Mechanistic Pathway Elucidation via Computational Methods
Computational methods are instrumental in mapping out the reaction mechanisms and recognition pathways involving quinoline derivatives. For the broader class of ureidoquinolines, computational studies have been pivotal in understanding their interactions with biological targets, which can be extrapolated to understand potential catalytic or recognition mechanisms.
For instance, studies on ureidoquinoline derivatives as kinase inhibitors have used molecular docking to predict binding modes. nih.govmdpi.com These computational models identify key interactions, such as hydrogen bonds formed by the urea moiety, which are critical for the molecule's inhibitory function. One study on 2-amido and 2-ureido quinoline derivatives highlighted that the urea-based compounds were more potent anticancer agents than their amide counterparts, a finding supported by computational analysis of their binding interactions. doi.org The urea group's ability to act as both a hydrogen bond donor and acceptor is a recurring theme in these mechanistic explorations.
In the context of anion recognition, a key potential application for ureidoquinolines, computational modeling can elucidate the binding pathways. Although specific studies on this compound are scarce, research on similar urea-based receptors shows that the ureido group's N-H protons become more acidic upon anion binding, forming strong hydrogen bonds. DFT calculations are often used to model these interactions, predicting the geometry of the complex and the energetic favorability of the recognition event. It is computationally plausible that this compound would engage in similar mechanisms, with the quinoline nitrogen potentially playing a secondary role in modulating the electronic properties of the urea group or participating in cooperative binding.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a means to observe the dynamic behavior of molecules in solution or within larger systems, providing insights into their conformational flexibility, stability, and intermolecular interactions over time. While specific MD simulations for this compound are not readily found, simulations performed on other quinoline derivatives provide a framework for understanding its potential behavior.
MD simulations have been successfully applied to study quinoline-based inhibitors of various enzymes. tandfonline.comnih.govnih.govrsc.orgosti.gov These studies typically analyze the stability of the ligand-protein complex, tracking parameters like root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. tandfonline.com For example, a study on a 4-ureido-quinoline derivative used MD simulations to validate its binding mode and stability within a receptor pocket. nih.gov Such simulations revealed that the ureido group consistently forms stable hydrogen bonds with key amino acid residues, anchoring the molecule in the binding site. tandfonline.comnih.gov
The conformational dynamics of the ureido group itself are also a subject of computational investigation. Studies on N,N'-diaryl ureas have shown that while a planar conformation is often favored, significant dynamic behavior exists, with the molecule exploring various torsional angles in solution. nih.gov For this compound, MD simulations could predict its conformational preferences in different solvents, the dynamics of its intramolecular hydrogen bonding between the urea N-H and the quinoline nitrogen, and its solvent-accessible surface area, which are all critical parameters for its function in recognition or catalysis. tandfonline.com
The table below summarizes the types of computational investigations performed on related ureidoquinoline compounds, which serve as a model for potential studies on this compound.
| Computational Method | System Studied | Key Findings & Parameters Analyzed |
| Molecular Docking | 2-ureido and 4-ureido quinoline derivatives in kinase domains | Identification of key hydrogen bonding and hydrophobic interactions; prediction of binding affinity and orientation. nih.govdoi.org |
| Molecular Dynamics (MD) | Quinoline-based enzyme inhibitors | Analysis of complex stability (RMSD), residue flexibility (RMSF), hydrogen bond occupancy, and binding free energy. tandfonline.comosti.gov |
| Conformational Search | 4-ureido-quinoline derivative | Determination of low-energy conformers and their geometric parameters. nih.gov |
| DFT Calculations | Urea-based anion receptors | Elucidation of binding energies, changes in electronic structure upon binding, and geometry of the host-guest complex. |
Emerging Applications and Future Research Directions in Chemical Science
Integration into Advanced Materials Science (excluding biological/medical materials)
The incorporation of specific functional groups onto the quinoline (B57606) core can impart novel properties suitable for advanced materials. preprints.org The 8-Ureidoquinoline structure, featuring a hydrogen-bond-donating urea (B33335) group at the 8-position, offers intriguing possibilities for the development of new functional materials.
Functional Polymers and Hybrid Materials
The development of functional polymers, which possess specific, tailored properties, is a major focus of modern materials science. empa.chlist.lu The this compound moiety can be integrated into polymer chains, either as a pendant group or as part of the main backbone, to create functional polymers with unique characteristics. The urea group is well-known for its ability to form strong, directional hydrogen bonds, which can influence the mechanical and thermal properties of polymers. rsc.org
Potential Applications in Functional Polymers:
Self-Healing Polymers: The reversible nature of the hydrogen bonds provided by the ureido group could be exploited to create self-healing polymer networks. Damage to the material could be repaired by reforming these hydrogen bonds, potentially triggered by heat or other stimuli. tamu.edu
Hybrid Organic-Inorganic Materials: this compound could act as a ligand for metal ions or as a surface modifier for inorganic nanoparticles, facilitating the creation of hybrid materials. These materials could combine the processability of polymers with the functional properties of inorganic components. mdpi.com
While specific research on polymers containing this compound is limited, the principles of polymer science suggest it is a promising candidate for creating materials with tunable properties. routledge.com
Components in Optoelectronic Devices
Quinoline derivatives are known for their applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their tunable electronic and photophysical properties. chemrj.orgnovapublishers.com The quinoline core is a good electron-transporting moiety, and its derivatives have been used as emitters and host materials in OLEDs. acs.orgmdpi.comfrontiersin.org
The this compound structure could potentially be utilized in optoelectronic applications in several ways:
Host Materials for OLEDs: The wide bandgap that can be associated with quinoline derivatives makes them suitable as host materials for phosphorescent emitters in OLEDs. acs.org The ureido group might influence the morphology and charge-transporting properties of the material.
Luminescent Sensors: The photoluminescence of the quinoline ring can be sensitive to its environment. The urea group at the 8-position provides a binding site that could interact with specific analytes, leading to a change in the fluorescent signal. This could be the basis for developing selective chemical sensors.
Charge-Transfer Complexes: The electron-donating nature of the urea group and the electron-accepting potential of the quinoline ring could facilitate the formation of intramolecular or intermolecular charge-transfer complexes, which are of interest in various optoelectronic applications.
The table below summarizes the potential roles of this compound in optoelectronic devices, based on the known properties of related quinoline compounds.
| Potential Role | Relevant Properties | Potential Application |
| Host Material | Wide bandgap, good electron transport | Organic Light-Emitting Diodes (OLEDs) |
| Emitter Layer | Tunable fluorescence | OLEDs, Down-conversion layers |
| Sensing Element | Environment-sensitive photoluminescence | Chemical Sensors |
Innovations in Green Chemistry Through this compound Research
Green chemistry principles focus on designing chemical processes that are environmentally benign, reduce waste, and improve efficiency. yale.edurroij.com The synthesis of quinoline derivatives has traditionally involved methods that are not always environmentally friendly, often requiring harsh conditions, toxic catalysts, and generating significant waste. ijpsjournal.com
Recent research has focused on developing greener synthetic routes to quinolines, which can be applied to the synthesis of this compound. tandfonline.com Key areas of innovation include:
Catalyst-Free Reactions: Developing synthetic methods that avoid the use of heavy metal catalysts is a key goal of green chemistry. ijpsjournal.com
Solvent-Free Reactions: Conducting reactions without a solvent or in greener solvents (like water or ionic liquids) can significantly reduce the environmental impact of a chemical process. tandfonline.com
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, which aligns with the principles of atom economy and waste reduction. rsc.org
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources is another important aspect of green chemistry. yale.edu
The synthesis of this compound can be evaluated against the 12 Principles of Green Chemistry to identify areas for improvement.
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention | Designing syntheses that minimize byproduct formation. |
| Atom Economy | Utilizing reactions like MCRs that incorporate most of the atoms from the reactants into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. scentspiracy.com |
| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or solvent-free conditions. |
| Catalysis | Using recyclable and non-toxic catalysts, such as organocatalysts or biocatalysts. acs.org |
Challenges and Future Opportunities in Synthetic Chemistry and Applications
While the potential applications of this compound are promising, there are challenges to be addressed in its synthesis and utilization.
Synthetic Challenges:
Regioselectivity: The synthesis of 8-substituted quinolines can sometimes be challenging, with the potential for the formation of other isomers.
Functional Group Tolerance: Developing synthetic routes that are tolerant of a wide range of other functional groups is crucial for creating diverse derivatives of this compound for various applications.
Scalability: Many modern synthetic methods are developed on a small scale in academic labs. Scaling these up for potential industrial applications can be a significant hurdle. mdpi.com
Future Opportunities:
Development of Novel Synthetic Methods: There is a continuing need for more efficient, selective, and sustainable methods for the synthesis of functionalized quinolines like this compound. acs.org
Polymer Synthesis and Characterization: A significant opportunity exists in the synthesis and characterization of polymers incorporating the this compound moiety to validate the predicted properties and explore new applications.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and material properties of this compound and its derivatives, guiding experimental work.
Outlook for Continued Fundamental Chemical Discovery
The field of quinoline chemistry continues to be a rich area for fundamental discovery. tandfonline.comrsc.org For this compound, the journey from a known chemical entity to a functional component in advanced materials is just beginning. The interplay between the quinoline core and the ureido functional group offers a fertile ground for investigating fundamental concepts in supramolecular chemistry, materials science, and photophysics.
Future research is likely to focus on:
Understanding Structure-Property Relationships: Systematically modifying the structure of this compound and studying how these changes affect its material and photophysical properties.
Exploring New Reactivity: Discovering new reactions and transformations of the this compound scaffold to build more complex molecular architectures.
Interdisciplinary Collaboration: The full potential of this compound will be realized through collaborations between synthetic chemists, materials scientists, physicists, and engineers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
